molecular formula C8H13FO3 B1471634 2-Fluoro-3-(oxan-4-yl)propanoic acid CAS No. 1515583-69-3

2-Fluoro-3-(oxan-4-yl)propanoic acid

Cat. No. B1471634
CAS RN: 1515583-69-3
M. Wt: 176.19 g/mol
InChI Key: ZZYFPVFTMRZIAE-UHFFFAOYSA-N
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Description

“2-Fluoro-3-(oxan-4-yl)propanoic acid” is a research chemical with the CAS number 1515583-69-3 . It has a molecular weight of 176.19 and a molecular formula of C8H13FO3 .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-3-(oxan-4-yl)propanoic acid” can be represented by the canonical SMILES string: C1COCCC1CC(C(=O)O)F .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-3-(oxan-4-yl)propanoic acid” include a molecular weight of 176.19, a molecular formula of C8H13FO3, and a complexity of 154 . It has a rotatable bond count of 3, a hydrogen bond acceptor count of 4, and a hydrogen bond donor count of 1 . The topological polar surface area is 46.5Ų .

Scientific Research Applications

Radiopharmaceutical Development

[4-18F] 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-l-yl)-2-propanol, a derivative of 2-Fluoro-3-(oxan-4-yl)propanoic acid, was synthesized for radiopharmaceutical applications. It was used in positron emission tomography (PET) studies on rabbits to measure the pharmacokinetics of fluconazole, indicating potential applications in medical imaging and diagnostics (Livni et al., 1992).

Antimicrobial Drug Development

Compounds structurally similar to 2-Fluoro-3-(oxan-4-yl)propanoic acid, such as 3-Quinolin-4-one propanoic acids, are being explored for their potential as antimicrobial drugs. These compounds share molecular similarity with fluoroquinolone antibiotics, highlighting their prospective application in combating microbial resistance (Zubkov et al., 2016).

Chiral Synthesis and Analysis

The chiral properties of compounds related to 2-Fluoro-3-(oxan-4-yl)propanoic acid have been studied for their potential in synthetic chemistry. This includes the use of such compounds as chiral derivatizing agents and in the synthesis of enantiomerically pure compounds, which are significant in the development of new pharmaceuticals and materials (Hamman, 1993).

Cancer Research

Derivatives of 2-Fluoro-3-(oxan-4-yl)propanoic acid have been investigated for their potential in cancer treatment. For instance, studies on 5-Fluoro-2'-deoxyuridine derivatives demonstrated their resistance to degradation by various enzymes and their effectiveness in prolonging the life span of mice implanted with leukemia, indicating their potential in oncology (Farquhar et al., 1983).

properties

IUPAC Name

2-fluoro-3-(oxan-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FO3/c9-7(8(10)11)5-6-1-3-12-4-2-6/h6-7H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYFPVFTMRZIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(oxan-4-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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